N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide
Overview
Description
N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide is a chemical compound belonging to the benzamide class It is characterized by the presence of dichloro and chlorophenyl groups attached to a sulfonylethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide typically involves the reaction of 2,2-dichloro-1-(4-chlorophenyl)ethene with benzamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as N,N-dimethylformamide and temperatures around 60°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler benzamide derivatives.
Scientific Research Applications
N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE): This compound is structurally similar but lacks the sulfonylethenyl group.
N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]-4-methylbenzamide: This compound has a similar structure with an additional methyl group on the benzamide moiety
Uniqueness
N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide is unique due to its specific combination of dichloro and chlorophenyl groups with a sulfonylethenyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO3S/c16-11-6-8-12(9-7-11)23(21,22)15(13(17)18)19-14(20)10-4-2-1-3-5-10/h1-9H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVRAODLVNXLIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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